molecular formula C19H18O3 B1210493 12-Demethylmultiorthoquinone

12-Demethylmultiorthoquinone

Cat. No. B1210493
M. Wt: 294.3 g/mol
InChI Key: OVYJWDSHGYTZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-demethylmultiorthoquinone is a diterpenoid that is multiorthoquinone in which the methoxy group at position 12 is replaced by a hydroxy group. A norabietane derivative, it is isolated from Salvia multicaulis and exhibits antitubercular activity. It has a role as a metabolite and an antitubercular agent. It is a diterpenoid, a member of phenanthrenes and a member of orthoquinones.

Scientific Research Applications

Anticancer Activity

The compound 3-Demethylubiquinone Q2, closely related to 12-Demethylmultiorthoquinone, demonstrates significant anticancer properties. In vivo experiments with mice inoculated with Ehrlich carcinoma tumors showed that 3-Demethylubiquinone Q2 inhibits the growth of solid tumors, especially when administered prophylactically. The compound also inhibits human tumor cell colony growth and induces apoptosis in various cell lines, suggesting its potential as an antitumor agent in cancer prophylactics and treatment (Fedorov et al., 2008).

Mitochondria-Targeted Antioxidants

Thymoquinone, a 2-demethylplastoquinone derivative, is identified as an active antioxidant component in black cumin seed extract. Derivatives of thymoquinone, specifically targeted to mitochondria, exhibit significant antioxidant properties, suggesting their potential in treating age-related pathologies. These compounds are easily reduced by the respiratory chain, penetrate membranes, accumulate in mitochondria, and inhibit H2O2-induced apoptosis at pico- and nanomolar concentrations in cell cultures. Cationic demethylplastoquinone derivatives represent a promising direction for mitochondria-targeted drugs of the quinone series (Severina et al., 2013).

Neuroprotection in Brain Ischemia/Reperfusion Injury

Mitochondria-targeted antioxidants derived from plastoquinone and thymoquinone show neuroprotective properties in a rat model of brain ischemia/reperfusion injury. Compounds introduced immediately after reperfusion demonstrated neuroprotective potency, judged by reduced brain damage and improved neurological status. This study highlights the potential of cationic decylrhodamine derivatives of plastoquinone as promising anti-ischemic mitochondria-targeted drugs for stroke treatment (Silachev et al., 2015).

properties

Product Name

12-Demethylmultiorthoquinone

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

6-hydroxy-7,8-dimethyl-2-propan-2-ylphenanthrene-3,4-dione

InChI

InChI=1S/C19H18O3/c1-9(2)14-7-12-5-6-13-10(3)11(4)16(20)8-15(13)17(12)19(22)18(14)21/h5-9,20H,1-4H3

InChI Key

OVYJWDSHGYTZSE-UHFFFAOYSA-N

SMILES

CC1=C2C=CC3=C(C2=CC(=C1C)O)C(=O)C(=O)C(=C3)C(C)C

Canonical SMILES

CC1=C2C=CC3=C(C2=CC(=C1C)O)C(=O)C(=O)C(=C3)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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